2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
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Overview
Description
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a cyclopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction. The final step involves the coupling of the piperidine and pyrazine intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine
Uniqueness
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is unique due to the presence of both a methoxy group and a cyclopropylsulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-19-12-7-14-8-13(15-12)20-10-3-2-6-16(9-10)21(17,18)11-4-5-11/h7-8,10-11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZTULITYTUPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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